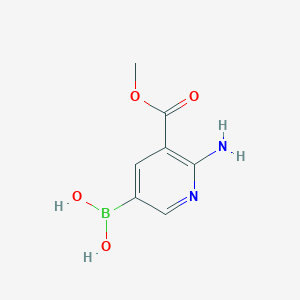![molecular formula C13H18Cl2N2O2 B13458665 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride](/img/structure/B13458665.png)
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is a bicyclic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a bicyclic heptane ring system with nitrogen atoms at the 2 and 5 positions, and a benzyl group attached to the nitrogen at the 2 position. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a series of cyclization reactions, often starting with a suitable precursor such as a diamine or an amino alcohol.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom at the 2 position.
Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can improve the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups at specific positions on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
科学的研究の応用
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate the activity of these proteins. The benzyl group may enhance binding affinity through hydrophobic interactions, while the nitrogen atoms can participate in hydrogen bonding or coordination with metal ions.
類似化合物との比較
Similar Compounds
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: Similar structure but with bromide instead of chloride.
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Contains a bromine atom at the 7 position.
2-Azabicyclo[2.2.1]heptane: Lacks the benzyl group and has a simpler structure.
Uniqueness
2-Benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride is unique due to its specific combination of a bicyclic ring system, benzyl group, and dihydrochloride form. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry.
特性
分子式 |
C13H18Cl2N2O2 |
|---|---|
分子量 |
305.20 g/mol |
IUPAC名 |
2-benzyl-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C13H16N2O2.2ClH/c16-12(17)13-6-11(14-9-13)8-15(13)7-10-4-2-1-3-5-10;;/h1-5,11,14H,6-9H2,(H,16,17);2*1H |
InChIキー |
SERHZDDYVOIGBW-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(C1(CN2)C(=O)O)CC3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


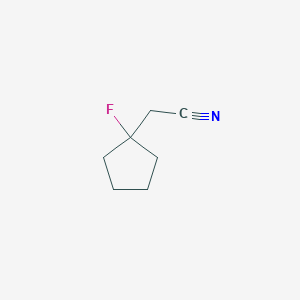
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B13458595.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
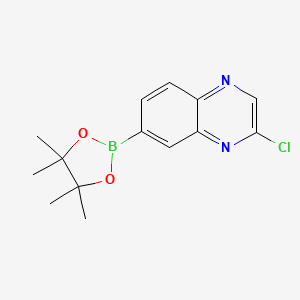
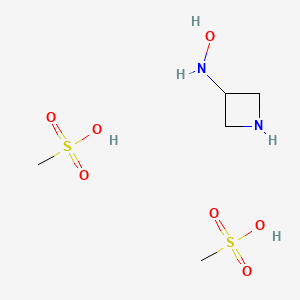
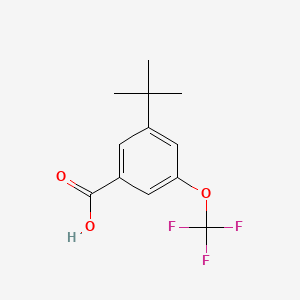
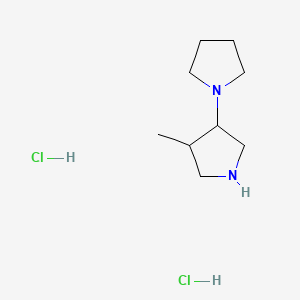
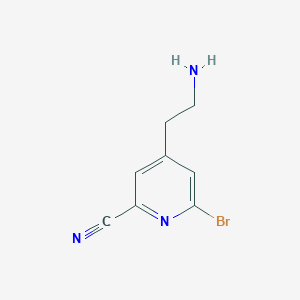
![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
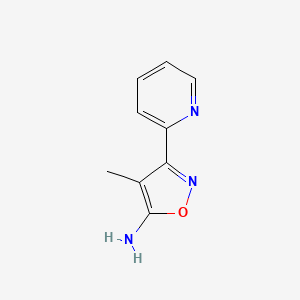
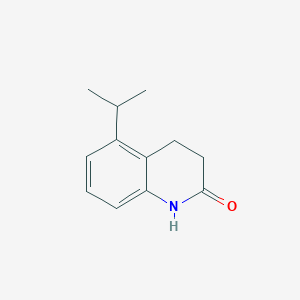
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
